isobutyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate isobutyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14970123
InChI: InChI=1S/C19H21BrN2O3S/c1-10(2)9-25-18(24)15-11(3)21-19-22(17(23)12(4)26-19)16(15)13-5-7-14(20)8-6-13/h5-8,10,12,16H,9H2,1-4H3
SMILES:
Molecular Formula: C19H21BrN2O3S
Molecular Weight: 437.4 g/mol

isobutyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC14970123

Molecular Formula: C19H21BrN2O3S

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

isobutyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C19H21BrN2O3S
Molecular Weight 437.4 g/mol
IUPAC Name 2-methylpropyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C19H21BrN2O3S/c1-10(2)9-25-18(24)15-11(3)21-19-22(17(23)12(4)26-19)16(15)13-5-7-14(20)8-6-13/h5-8,10,12,16H,9H2,1-4H3
Standard InChI Key SRTIKDIIJOHJTE-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₉H₂₁BrN₂O₃S, with a molecular weight of 437.4 g/mol. Its IUPAC name, isobutyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate, reflects its intricate architecture:

  • A thiazolo[3,2-a]pyrimidine core fused with a dihydro-3-oxo group.

  • A 4-bromophenyl substituent at position 5.

  • Methyl groups at positions 2 and 7.

  • An isobutyl ester at position 6.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₁BrN₂O₃S
Molecular Weight437.4 g/mol
CAS NumberNot publicly disclosed
SolubilityLikely lipophilic (Clog P >3)*
Spectral Data (IR)C=O stretch: ~1700 cm⁻¹

*Predicted based on structural analogs .

The bromine atom enhances electrophilic reactivity, while the ester group contributes to metabolic stability. X-ray diffraction studies of analogous thiazolopyrimidines confirm planar fused-ring systems, which facilitate π-π stacking interactions with biological targets .

Synthesis and Optimization

The synthesis involves multi-step organic reactions, typically beginning with a Biginelli condensation to form a tetrahydropyrimidine-thione intermediate . Subsequent cyclization with ethyl chloroacetate yields the thiazolo[3,2-a]pyrimidine scaffold . For the target compound, key steps include:

  • Condensation: 4-Bromobenzaldehyde, thiourea, and acetoacetic ester react to form 1,2,3,4-tetrahydropyrimidine-2-thione .

  • Cyclization: Treatment with ethyl chloroacetate under reflux forms the thiazolo[3,2-a]pyrimidine core .

  • Esterification: Mitsunobu reaction with isobutyl alcohol introduces the ester group .

  • Purification: Recrystallization from ethanol achieves >95% purity.

Table 2: Representative Synthesis Protocol

StepReactionConditionsYield
1Biginelli CondensationEthanol, HCl, 80°C, 6h75%
2CyclizationEthyl chloroacetate, 120°C88%
3Mitsunobu EsterificationDIAD, PPh₃, THF, 0°C→RT70%

*Yields approximated from analogous procedures .

CompoundTargetActivity (IC₅₀)Reference
Target CompoundA₂A ARNot reported
Analog (VC-14970123)COX-20.8 µM
Morphineμ-Opioid Receptor1.2 nM

Structural Analogs and Structure-Activity Relationships (SAR)

Modifications to the thiazolopyrimidine scaffold significantly influence bioactivity:

  • Position 5: Aryl groups (e.g., 4-bromophenyl) improve receptor binding via hydrophobic interactions .

  • Position 6: Esters (isobutyl vs. ethyl) modulate metabolic stability and bioavailability.

  • Position 2/7: Methyl groups reduce conformational flexibility, enhancing target selectivity .

Table 4: Impact of Substituent Modifications

SubstituentEffect on Activity
4-Bromophenyl (Position 5)↑ A₂A AR affinity
Isobutyl ester (Position 6)↑ Metabolic stability
Methyl (Positions 2/7)↓ Off-target interactions

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